molecular formula C24H21FN2O3 B5151707 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole

5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B5151707
M. Wt: 404.4 g/mol
InChI Key: FRUWXTRTCGLSAT-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of substituents: The fluoro, methoxy, and propoxy groups can be introduced through various substitution reactions on the phenyl rings.

Common reagents and conditions used in these reactions include:

    Dehydrating agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

    Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form hydrazides or other derivatives.

    Substitution: The fluoro, methoxy, and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents (Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-fluoro-4-methoxybenzoic acid, while reduction of the oxadiazole ring may yield corresponding hydrazides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: As a component in the formulation of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole depends on its specific application and target. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of fluoro, methoxy, and propoxy groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: A simpler analog without the fluoro, methoxy, and propoxy substituents.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group but lacks the fluoro and propoxy groups.

    5-(4-Fluorophenyl)-1,2,4-oxadiazole: Contains a fluoro group but lacks the methoxy and propoxy groups.

Uniqueness

The unique combination of fluoro, methoxy, and propoxy substituents in 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole imparts distinct chemical and physical properties, such as enhanced lipophilicity, electronic effects, and potential biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c1-3-14-29-20-11-8-17(9-12-20)16-4-6-18(7-5-16)23-26-24(30-27-23)19-10-13-22(28-2)21(25)15-19/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUWXTRTCGLSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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